Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a naphthyridine core, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction.
Coupling with Benzoate Ester: The final step involves coupling the naphthyridine-azepane intermediate with methyl 4-aminobenzoate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[3-(piperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
- Methyl 4-{[3-(morpholine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
Uniqueness
Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different ring structures.
Properties
IUPAC Name |
methyl 4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-7-12-19-21(27-18-10-8-17(9-11-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-13-5-3-4-6-14-28/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGODWCHTVGQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)OC)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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